
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-酞胺哌嗪嘧啶哌嗪-C2-O-CH2-COO-C(CH3)3 是一种复杂的有机化合物,结合了多个官能团和结构单元。由于其在药物化学和药物研究中的潜在应用,该化合物引起了人们的兴趣。酞胺、哌嗪和嘧啶部分的存在表明它可能表现出一系列生物活性。
准备方法
合成路线和反应条件
(S)-酞胺哌嗪嘧啶哌嗪-C2-O-CH2-COO-C(CH3)3 的合成涉及多个步骤,每个步骤都需要特定的试剂和条件。一般的合成路线可能包括:
酞胺衍生物的形成: 合成从制备酞胺衍生物开始。这可以通过使酞胺与合适的试剂反应以引入所需的官能团来实现。
哌嗪偶联: 然后在促进两个部分之间形成稳定键的条件下,将酞胺衍生物与哌嗪偶联。此步骤可能需要使用偶联剂,例如 N,N'-二环己基碳二亚胺。
嘧啶引入: 下一步涉及引入嘧啶环。这可以通过在促进形成共价键的条件下,使中间体与嘧啶衍生物反应来完成。
最终官能化: 最后一步涉及引入 C2-O-CH2-COO-C(CH3)3 基团。这可以通过在受控条件下,使中间体与合适的试剂反应来实现。
工业生产方法
(S)-酞胺哌嗪嘧啶哌嗪-C2-O-CH2-COO-C(CH3)3 的工业生产可能涉及优化合成路线以最大限度地提高产率和纯度。这可能包括使用连续流动反应器、自动化合成平台和先进的纯化技术,例如高效液相色谱。
化学反应分析
反应类型
(S)-酞胺哌嗪嘧啶哌嗪-C2-O-CH2-COO-C(CH3)3 可以进行各种化学反应,包括:
氧化: 该化合物可能发生氧化反应,特别是在哌嗪和嘧啶部分。
还原: 还原反应可能针对结构中存在的羰基。
取代: 该化合物可以发生取代反应,特别是在哌嗪和嘧啶环上。
常用试剂和条件
氧化: 在酸性或碱性条件下可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。
还原: 在无水条件下可以使用还原剂,例如硼氢化钠或氢化铝锂。
取代: 取代反应可能需要在促进所需转化的条件下使用亲核试剂或亲电试剂。
主要产物
从这些反应中形成的主要产物将取决于使用的特定试剂和条件。例如,氧化可能产生羟基化衍生物,而还原可能产生醇或胺。
科学研究应用
化学: 该化合物可以用作合成更复杂分子的构件。
生物学: 它可能表现出生物活性,使其成为研究酶抑制、受体结合和细胞信号传导的候选物。
医学: 该化合物可能具有作为治疗剂的潜力,特别是在治疗酞胺衍生物已显示出疗效的疾病中。
工业: 它可以用于开发具有特定性能的新材料,例如聚合物或涂料。
作用机制
(S)-酞胺哌嗪嘧啶哌嗪-C2-O-CH2-COO-C(CH3)3 的作用机制可能涉及多个分子靶标和途径。酞胺部分可能与参与炎症和血管生成的蛋白质相互作用,而哌嗪和嘧啶环可能与受体或酶结合。该化合物的总体作用将取决于这些官能团与其各自靶标的组合相互作用。
相似化合物的比较
类似化合物
酞胺: 一种具有抗炎和抗血管生成特性的知名药物。
哌嗪衍生物: 具有广泛生物活性的化合物,包括抗寄生虫和抗精神病作用。
嘧啶衍生物: 在抗病毒和抗癌治疗中具有应用的分子。
独特性
(S)-酞胺哌嗪嘧啶哌嗪-C2-O-CH2-COO-C(CH3)3 的独特性在于它结合了酞胺、哌嗪和嘧啶部分。这种组合可能导致具有独特生物活性谱和潜在治疗应用的化合物。
属性
分子式 |
C33H42N8O7 |
|---|---|
分子量 |
662.7 g/mol |
IUPAC 名称 |
tert-butyl 2-[2-[4-[6-[4-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperazin-1-yl]pyrimidin-4-yl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C33H42N8O7/c1-33(2,3)48-29(43)20-47-17-16-37-8-10-39(11-9-37)26-19-27(35-21-34-26)40-14-12-38(13-15-40)22-4-5-23-24(18-22)32(46)41(31(23)45)25-6-7-28(42)36-30(25)44/h4-5,18-19,21,25H,6-17,20H2,1-3H3,(H,36,42,44)/t25-/m0/s1 |
InChI 键 |
GQLRDFZVGIGOTR-VWLOTQADSA-N |
手性 SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)[C@H]6CCC(=O)NC6=O |
规范 SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)
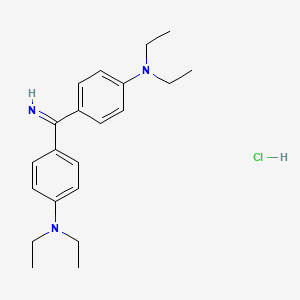
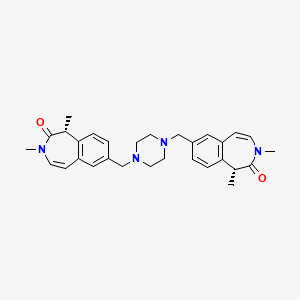
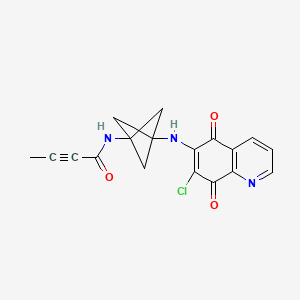
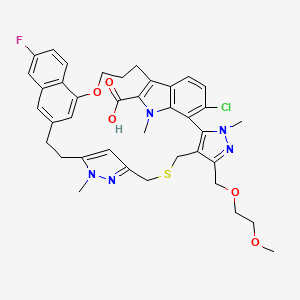

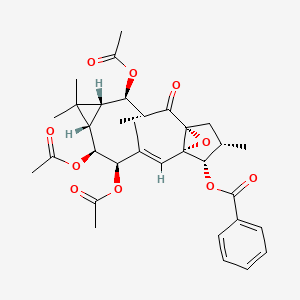
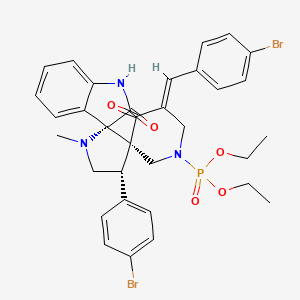
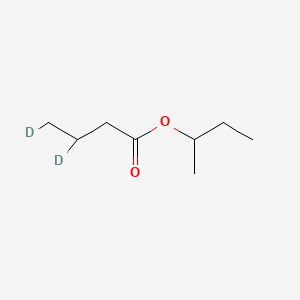
![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
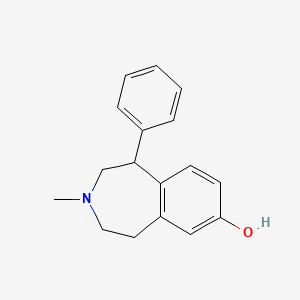
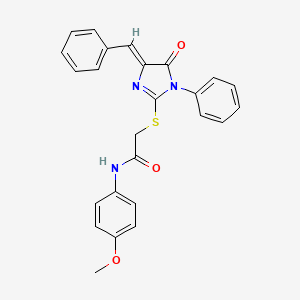
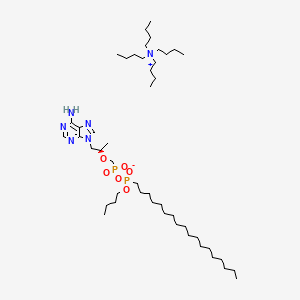
![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)
